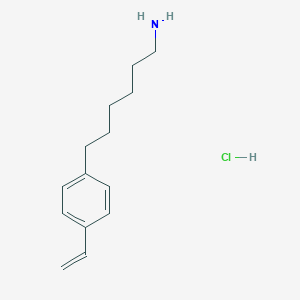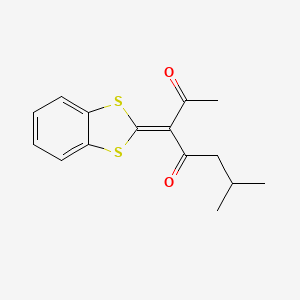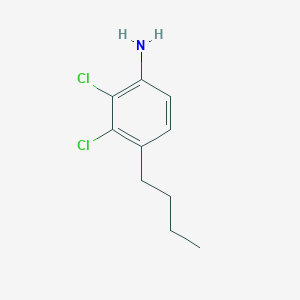
4-Butyl-2,3-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2,3-dichloroaniline: is an organic compound belonging to the class of chloroanilines It is characterized by the presence of a butyl group attached to the fourth position of the benzene ring, and two chlorine atoms attached to the second and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,3-dichloroaniline can be achieved through several methods. One common approach involves the chlorination of 4-butylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2,3-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced derivatives.
Substitution: Formation of substituted anilines with various functional groups.
Aplicaciones Científicas De Investigación
4-Butyl-2,3-dichloroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may inhibit certain enzymes involved in cell growth, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
2,3-Dichloroaniline: Lacks the butyl group, resulting in different chemical and biological properties.
4-Butylaniline: Lacks the chlorine atoms, leading to different reactivity and applications.
2,4-Dichloroaniline: Has chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness: 4-Butyl-2,3-dichloroaniline is unique due to the presence of both the butyl group and the specific positioning of chlorine atoms
Propiedades
Número CAS |
862780-28-7 |
|---|---|
Fórmula molecular |
C10H13Cl2N |
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
4-butyl-2,3-dichloroaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-4-7-5-6-8(13)10(12)9(7)11/h5-6H,2-4,13H2,1H3 |
Clave InChI |
NIIVWVLELJMYMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
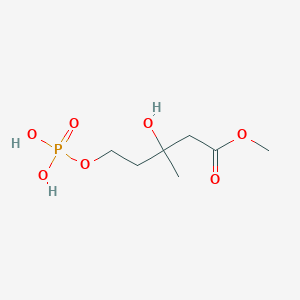
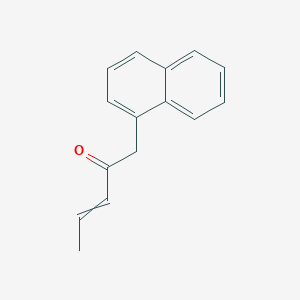
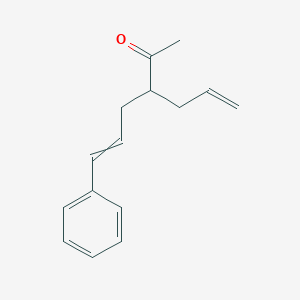
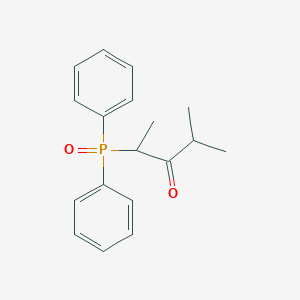
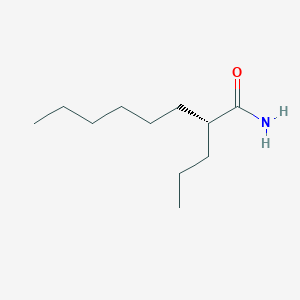
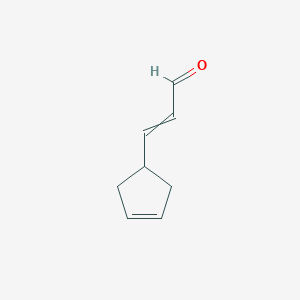
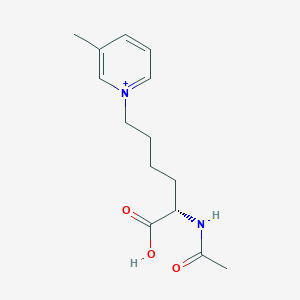
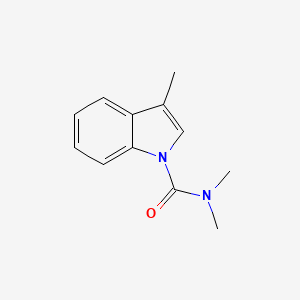
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)

